Capromorelin tartrate

Catalog No.
S522603
CAS No.
193273-69-7
M.F
C32H41N5O10
M. Wt
655.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capromorelin tartrate

CAS Number

193273-69-7

Product Name

Capromorelin tartrate

IUPAC Name

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C32H41N5O10

Molecular Weight

655.7 g/mol

InChI

InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1

InChI Key

MJGRJCMGMFLOET-MYPSAZMDSA-N

SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

Propanamide, 2-Amino-N-[(1R)-2-[(3aR)-2,3,3a,4,6,7-hexahydro-2-methyl-3-oxo-3a-(phenylmethyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]-2-methyl-, (2R,3R)-2,3-dihydroxybutanedioate; CP-424391-18

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Growth Hormone Secretion:

  • Capromorelin tartrate acts as an agonist of the growth hormone secretagogue receptor (GHSR), which plays a role in stimulating the release of growth hormone (GH) from the pituitary gland. Source: Cayman Chemical:
  • Studies in rats have shown that capromorelin tartrate can increase GH levels, suggesting its potential use in conditions associated with GH deficiency. Source: Cayman Chemical:

Appetite Stimulation:

  • Capromorelin tartrate has been investigated for its ability to stimulate appetite in animals. Studies in dogs have shown that it can increase food consumption and body weight. Source: TargetMol:
  • This research has led to the development of veterinary formulations containing capromorelin tartrate for managing appetite loss in specific animal populations.

Other Potential Applications:

  • Research is ongoing to explore the potential benefits of capromorelin tartrate in other areas, including:
    • Cardiovascular protection: Studies in animal models suggest it may offer protection against heart damage. Source: Cayman Chemical:
    • Bone health: Preliminary research suggests it may play a role in bone metabolism. Source: TargetMol:

Capromorelin tartrate is a synthetic compound that acts as a selective agonist for the ghrelin receptor, primarily influencing appetite stimulation and growth hormone secretion. It is used in veterinary medicine, particularly for treating appetite loss in cats and dogs. The empirical formula of capromorelin tartrate is C28H35N5O4C4H6O6C_{28}H_{35}N_{5}O_{4}\cdot C_{4}H_{6}O_{6}, with a molecular weight of 655.70 g/mol . The compound exhibits stereoisomerism due to the presence of two chiral centers, which are carefully controlled during synthesis .

Capromorelin binds to the GHSR, which triggers a signaling cascade leading to increased GH release from the pituitary gland []. GH plays a vital role in regulating metabolism, growth, and development [].

Capromorelin is currently not approved for human use. Studies suggest good oral bioavailability and a relatively safe profile in animals []. However, more research is needed to determine its safety and efficacy in humans.

Limitations

  • Limited data exists on its metabolism and excretion in humans.
  • Long-term safety and potential side effects require further investigation.

Future Directions

Capromorelin tartrate holds promise for various therapeutic applications, including:

  • Treatment of growth hormone deficiency
  • Cachexia (wasting syndrome) associated with chronic diseases
  • Age-related decline in GH levels

Capromorelin tartrate undergoes various metabolic transformations in biological systems. Upon administration, it is rapidly absorbed and metabolized primarily through phase I metabolism, involving N-dealkylation and O-debenzylation processes . In humans, multiple metabolites have been identified, including an N-demethyl metabolite that retains pharmacologic activity but is present at low systemic exposure levels .

The primary biological activity of capromorelin tartrate is its ability to stimulate appetite and promote weight gain by binding to ghrelin receptors in the hypothalamus. This action leads to increased secretion of growth hormone and insulin-like growth factor 1 (IGF-1) levels . Clinical studies have demonstrated that capromorelin effectively raises IGF-1 levels in both healthy individuals and those with conditions such as spinal cord injury .

The synthesis of capromorelin tartrate involves a multi-step process typically comprising ten steps. This method includes crystallization-induced dynamic resolution to achieve the desired stereochemistry and purity . The synthesis process has been detailed in regulatory submissions, including specifications for starting materials, intermediate products, and controls for impurities .

Capromorelin tartrate is primarily indicated for veterinary use as an appetite stimulant in cats and dogs experiencing weight loss or anorexia. It is marketed under brand names such as Elura and Entyce. In human medicine, it has been investigated for its potential to treat frailty in elderly adults by enhancing appetite and promoting muscle mass through increased growth hormone secretion .

Studies on drug interactions indicate that capromorelin tartrate is primarily metabolized by hepatic enzymes CYP3A4 and CYP3A5. Therefore, co-administration with drugs that inhibit these enzymes may alter the metabolism of capromorelin, potentially leading to increased plasma concentrations and effects . Furthermore, pharmacokinetic studies have shown variability in absorption based on feeding states, which can influence its efficacy .

Capromorelin tartrate shares similarities with other compounds that act on the ghrelin receptor or influence growth hormone release. Notable similar compounds include:

Compound NameMechanism of ActionUnique Features
GhrelinNatural peptide hormoneEndogenous appetite stimulant
Growth Hormone Secretagogue (e.g., MK-677)Stimulates growth hormone releaseOrally active; longer half-life than capromorelin
PramlintideAmylin analogFocuses on glucose regulation rather than appetite
TesamorelinGrowth hormone-releasing hormone analogApproved for HIV-associated lipodystrophy

Capromorelin's uniqueness lies in its selective action on ghrelin receptors without significant side effects associated with other compounds, making it particularly suitable for veterinary applications . Its rapid absorption and specific target action differentiate it from similar agents that may have broader physiological effects.

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

655.28534252 g/mol

Monoisotopic Mass

655.28534252 g/mol

Heavy Atom Count

47

UNII

4150VMF5EP

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Ghrelin
GHSR [HSA:2693] [KO:K04284]

Wikipedia

Capromorelin tartrate

Dates

Modify: 2023-08-15

Pan, L.C., Carpino, P.A., Lefker, B.A., et al. Preclinical pharmacology of CP-424,391, an orally active pyrazolinone-piperidine growth hormone secretagogue. Endocrine 14(1), 121-132 (2001).

Rhodes, L., Zollers, B., Wofford, J.A., et al. Capromorelin: A ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs. Vet. Med. Sci. 4(1), 3-16 (2017).

MacAndrew, J.T., Ellery, S.S., Parry, M.A., et al. Efficacy of a growth hormone-releasing peptide mimetic in cardiac ischemia/reperfusion injury. Eur. J. Pharmacol. 423(2-3), 195-202 (2001).

Explore Compound Types